molecular formula C36H35O4P B14503769 Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate CAS No. 63302-95-4

Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate

Cat. No.: B14503769
CAS No.: 63302-95-4
M. Wt: 562.6 g/mol
InChI Key: HHJCAYQEVGFAHZ-UHFFFAOYSA-N
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Description

Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes phenyl groups and phosphate moieties. It is often used in scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, preventing the oxidation of other molecules by donating electrons. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of phenyl and phosphate groups, which confer unique reactivity and stability.

Properties

CAS No.

63302-95-4

Molecular Formula

C36H35O4P

Molecular Weight

562.6 g/mol

IUPAC Name

phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate

InChI

InChI=1S/C36H35O4P/c1-35(2,28-14-8-5-9-15-28)30-20-24-33(25-21-30)39-41(37,38-32-18-12-7-13-19-32)40-34-26-22-31(23-27-34)36(3,4)29-16-10-6-11-17-29/h5-27H,1-4H3

InChI Key

HHJCAYQEVGFAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5

Origin of Product

United States

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